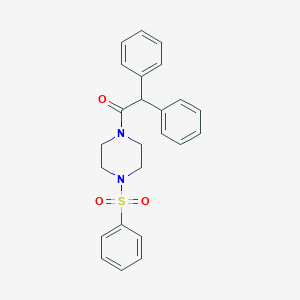![molecular formula C18H22N2O3S B249094 1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE](/img/structure/B249094.png)
1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a thiophene-2-carbonyl group and a 2,3-dimethoxyphenylmethyl group, making it a versatile molecule for chemical synthesis and research.
准备方法
The synthesis of 1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperazine core: This can be achieved through the reaction of ethylenediamine with diethyl oxalate, followed by cyclization.
Introduction of the thiophene-2-carbonyl group: This step involves the acylation of the piperazine ring using thiophene-2-carbonyl chloride under basic conditions.
Attachment of the 2,3-dimethoxyphenylmethyl group: This is typically done through a nucleophilic substitution reaction where the piperazine derivative reacts with 2,3-dimethoxybenzyl chloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反应分析
1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the carbonyl group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens under acidic conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon for hydrogenation), and specific temperature and pH controls to drive the reactions towards desired products.
科学研究应用
1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of materials with specific properties, such as polymers and coatings, due to its unique chemical structure.
作用机制
The mechanism by which 1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes, receptors, or other proteins, potentially inhibiting or activating their functions. The pathways involved may include binding to active sites, altering protein conformation, or modulating signal transduction pathways.
相似化合物的比较
Similar compounds to 1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE include other piperazine derivatives with different substituents. These compounds can vary in their chemical reactivity, biological activity, and applications. For example:
1-(4-Methoxyphenyl)piperazine: Known for its use in medicinal chemistry as a precursor for various pharmaceuticals.
1-(2-Thienyl)piperazine: Studied for its potential neuropharmacological effects.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for diverse research applications.
属性
分子式 |
C18H22N2O3S |
|---|---|
分子量 |
346.4 g/mol |
IUPAC 名称 |
[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C18H22N2O3S/c1-22-15-6-3-5-14(17(15)23-2)13-19-8-10-20(11-9-19)18(21)16-7-4-12-24-16/h3-7,12H,8-11,13H2,1-2H3 |
InChI 键 |
LQJJUXXQTJGLEL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)C(=O)C3=CC=CS3 |
规范 SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)C(=O)C3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-Methoxyphenoxy)acetyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B249014.png)
![1-(2,3-Dimethoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B249017.png)
![2-(biphenyl-4-yloxy)-1-{4-[(3-fluorophenyl)carbonyl]piperazin-1-yl}ethanone](/img/structure/B249018.png)
![4-[1-(4-Phenylcyclohexyl)piperidin-4-yl]morpholine](/img/structure/B249021.png)
![2-{4-[1-(3-METHOXYBENZYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL](/img/structure/B249025.png)
![2-{4-[1-(2-Methoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B249026.png)
![1-[1-(2-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B249027.png)
![1-[1-(4-Ethylbenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B249028.png)
![1-[1-(4-Ethoxybenzyl)-4-piperidinyl]azepane](/img/structure/B249031.png)
![1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249032.png)
![1-[1-(3-Methoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249034.png)
![1-[1-(2-Methoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249035.png)

